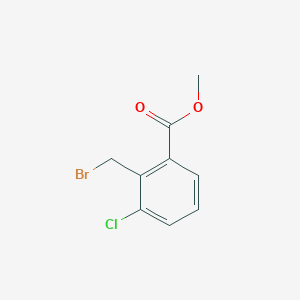

Methyl 2-(bromomethyl)-3-chlorobenzoate

Description

Properties

IUPAC Name |

methyl 2-(bromomethyl)-3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXFVKQUKUJTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452703 | |

| Record name | Methyl 2-(bromomethyl)-3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188187-03-3 | |

| Record name | Methyl 2-(bromomethyl)-3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromomethyl-3-chloro-benzoic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(bromomethyl)-3-chlorobenzoate

CAS Number: 188187-03-3

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on Methyl 2-(bromomethyl)-3-chlorobenzoate. This document is designed to be a comprehensive resource, moving beyond a simple recitation of facts to provide a deeper understanding of the synthesis, reactivity, and potential applications of this versatile chemical intermediate. In the fast-paced world of drug discovery and fine chemical synthesis, a thorough understanding of the tools at our disposal is paramount. This guide is structured to provide not just the "what" and the "how," but also the "why," empowering researchers to make informed decisions in their experimental designs. We will delve into the nuances of its synthesis, explore its reactivity through the lens of established chemical principles, and shed light on its potential as a building block in the development of novel therapeutics.

Compound Profile and Physicochemical Properties

This compound is a bifunctional organic compound featuring a benzoate ester and a benzylic bromide. This unique combination of functional groups makes it a valuable reagent in organic synthesis, particularly as an electrophilic building block for the introduction of a substituted benzyl moiety.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 188187-03-3 |

| Molecular Formula | C₉H₈BrClO₂ |

| Molecular Weight | 263.52 g/mol |

| Appearance | Colorless to Yellow Liquid or Semi-Solid |

| Purity | ≥95% - 97% |

| Storage Temperature | 2-8°C, under an inert atmosphere |

| InChI Key | BZXFVKQUKUJTIM-UHFFFAOYSA-N |

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The overall synthetic pathway involves the preparation of a substituted benzoic acid, followed by esterification and, finally, benzylic bromination.

Synthesis of the Precursor: 3-Chloro-2-methylbenzoic acid

The journey to our target molecule begins with the synthesis of 3-chloro-2-methylbenzoic acid. While several methods exist, a common starting material is 3-chloro-o-xylene. The synthesis of the carboxylic acid is a critical step that sets the foundation for the subsequent transformations.

Esterification to Methyl 3-chloro-2-methylbenzoate

With the carboxylic acid in hand, the next step is its conversion to the corresponding methyl ester. A classic and widely used method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction towards the product, an excess of the alcohol (in this case, methanol) is typically used.

Experimental Protocol: Fischer-Speier Esterification of 3-Chloro-2-methylbenzoic acid [3][4][5]

-

Reagents and Equipment:

-

3-chloro-2-methylbenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-chloro-2-methylbenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

The excess methanol is removed under reduced pressure.

-

The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude methyl 3-chloro-2-methylbenzoate.

-

Purification can be achieved by column chromatography or distillation under reduced pressure.

-

Benzylic Bromination to this compound

The final and most critical step is the selective bromination of the benzylic methyl group. This is typically achieved through a free-radical substitution reaction using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

Experimental Protocol: Benzylic Bromination of Methyl 3-chloro-2-methylbenzoate [6]

-

Reagents and Equipment:

-

Methyl 3-chloro-2-methylbenzoate

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide (radical initiator)

-

Carbon tetrachloride (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Nitrogen inlet

-

Heating mantle with a stirrer

-

-

Procedure:

-

To a round-bottom flask, add methyl 3-chloro-2-methylbenzoate and carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the mixture.

-

The reaction mixture is heated to reflux under a nitrogen atmosphere. The progress of the reaction is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The succinimide byproduct is removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The final product, this compound, can be purified by column chromatography on silica gel.

-

Caption: Synthetic pathway to this compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of its benzylic bromide functional group. The carbon-bromine bond at the benzylic position is susceptible to nucleophilic attack, making it an excellent electrophile for a variety of substitution reactions.

The reactivity is further influenced by the electronic effects of the substituents on the aromatic ring. The chloro and methoxycarbonyl groups are electron-withdrawing, which can influence the stability of potential intermediates in substitution reactions.

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is nucleophilic substitution. It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. These reactions typically proceed via an Sₙ2 mechanism, although an Sₙ1 pathway may be favored under certain conditions, such as with weak nucleophiles in polar protic solvents.

Caption: General scheme of nucleophilic substitution on the title compound.

Applications in Drug Discovery and Development

While specific, publicly available examples of the direct use of this compound in marketed drugs are not extensively documented, its structural motifs are prevalent in medicinal chemistry. Benzylic halides and substituted benzoates are common intermediates in the synthesis of a wide range of biologically active molecules.

The true value of this compound lies in its potential as a versatile building block. The ability to introduce a substituted benzyl group allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. By reacting it with various nucleophiles, chemists can generate libraries of compounds with diverse functionalities, which can then be screened for biological activity.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling this compound. It is classified as a substance that can cause skin corrosion/irritation and serious eye damage.

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310: Immediately call a POISON CENTER/doctor. |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of all spectroscopic data for this compound is not readily found in a single source, typical spectral characteristics can be predicted based on its structure. The following are expected key features:

-

¹H NMR: A characteristic singlet for the benzylic protons (CH₂Br) would be expected in the region of 4.5-5.0 ppm. The aromatic protons would appear as a complex multiplet in the aromatic region (7.0-8.0 ppm). A singlet for the methyl ester protons (OCH₃) would be expected around 3.9 ppm.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the methyl carbon of the ester.

-

IR Spectroscopy: Key absorption bands would include those for the C=O stretch of the ester (around 1720 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine and chlorine. Fragmentation patterns would likely involve the loss of the bromine atom and the methoxycarbonyl group.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its preparation, while requiring a multi-step approach, utilizes well-established and reliable chemical transformations. The true strength of this compound lies in the reactivity of its benzylic bromide, which allows for its use as a versatile building block in the construction of more complex molecules. For researchers in drug discovery and development, a thorough understanding of the synthesis, reactivity, and handling of this compound is essential for its effective application in the pursuit of novel therapeutic agents. This guide has aimed to provide a solid foundation of knowledge to empower scientists in their research endeavors.

References

-

Chemsigma. METHYL 2-BROMOMETHYL-3-CHLORO-BENZOATE [188187-03-3]. [Link]

-

Truman ChemLab. Fischer Esterification of 3-ntrobenzoic acid 2017. [Link]

-

YouTube. Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). [Link]

-

YouTube. Organic Mechanism Fischer Esterification 004. [Link]

-

PubChemLite. Methyl 2-bromo-3-chlorobenzoate (C8H6BrClO2). [Link]

-

National Center for Biotechnology Information. Reactions of Benzylboronate Nucleophiles. [Link]

- Google Patents. US10392364B2 - Process for synthesis of lenalidomide.

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

PubChem. Methyl 2-(bromomethyl)-3-nitrobenzoate. [Link]

- Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

-

Lab5 procedure esterification. [Link]

-

PubChem. Methyl 2-bromobenzoate. [Link]

Sources

An In-depth Technical Guide to Methyl 2-(bromomethyl)-3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-(bromomethyl)-3-chlorobenzoate, a key chemical intermediate. We will delve into its physicochemical properties, synthesis, reactivity, applications, and safety protocols, offering insights grounded in established scientific principles and experimental evidence.

Core Molecular Attributes

This compound is a substituted aromatic compound with the chemical formula C₉H₈BrClO₂.[1] Its molecular structure, characterized by a methyl ester, a bromomethyl group, and a chlorine atom on the benzene ring, makes it a versatile reagent in organic synthesis.

Chemical Structure

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. [2]This allows for the introduction of various functionalities, making it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. [2] While specific applications of the chloro-substituted variant are not as widely documented as its nitro-analogue, its structural similarity suggests its potential use as an intermediate in the synthesis of bioactive compounds. The nitro-analogue, Methyl 2-bromomethyl-3-nitrobenzoate, is a key intermediate in the synthesis of Lenalidomide, an anti-tumor drug. [3][4][5][6]This suggests that this compound could serve as a precursor for analogous compounds with potential therapeutic applications.

The "magic methyl" effect in drug discovery, where the addition of a methyl group can significantly alter the pharmacological properties of a molecule, highlights the importance of subtle structural modifications. [7]The strategic placement of the chloro and bromomethyl groups on the benzoate scaffold provides a template for developing novel chemical entities.

Potential Reaction Pathways

Caption: Generalized reactivity of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification

-

Signal Word: Danger [1]* Hazard Statements:

Precautionary Measures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood. [9]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [8] * Hand Protection: Wear compatible chemical-resistant gloves. [8] * Skin and Body Protection: Wear a lab coat and appropriate protective clothing. [8]* Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. [8]Wash hands thoroughly after handling. [10]

-

First Aid

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. [9]* If on Skin: Immediately take off all contaminated clothing. Rinse skin with water. [10]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8]* If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. [10]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67516858, Methyl 3-bromo-2-chlorobenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734813, Methyl 2-(bromomethyl)benzoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Methyl-2-bromomethylbenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1487795, Methyl 2-(bromomethyl)-3-nitrobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.

-

MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

Sources

- 1. This compound | 188187-03-3 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]

- 5. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 6. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

Introduction: A Versatile Halogenated Building Block

An In-depth Technical Guide to Methyl 2-(bromomethyl)-3-chlorobenzoate

This compound is a halogenated aromatic ester that serves as a highly functionalized and reactive intermediate in modern organic synthesis. Its structure, featuring a reactive benzylic bromide, an electron-withdrawing chloro group, and a methyl ester, makes it a valuable precursor for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its structure, synthesis, properties, reactivity, and applications, with a focus on its utility for researchers and professionals in drug discovery and chemical development. The strategic placement of its functional groups allows for selective transformations, positioning it as a key building block in the synthesis of pharmaceuticals and other high-value chemical entities.[1][2]

Physicochemical and Structural Characteristics

This compound is typically a colorless to yellow liquid or solid at room temperature. Understanding its fundamental properties is critical for its storage, handling, and application in synthetic chemistry.

Core Structure

The molecule consists of a benzene ring substituted with a methyl ester group at position 1, a bromomethyl group at position 2, and a chlorine atom at position 3. The benzylic C-Br bond is the most reactive site for nucleophilic substitution, a characteristic central to its synthetic utility.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key identification and physical properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 188187-03-3 | [1][3] |

| Molecular Formula | C₉H₈BrClO₂ | [4] |

| Molecular Weight | 263.52 g/mol | [4] |

| Appearance | Colorless to Yellow Liquid or Semi-Solid/Solid | |

| Purity | Typically ≥97% | |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

| InChI Key | BZXFVKQUKUJTIM-UHFFFAOYSA-N |

Synthesis Protocol: Radical Bromination of a Toluate Precursor

The most common and efficient synthesis of this compound involves the selective free-radical bromination of the benzylic methyl group of its precursor, Methyl 3-chloro-2-methylbenzoate.[3] This pathway is favored due to the enhanced stability of the intermediate benzylic radical, which allows for high regioselectivity over other positions.[5]

Causality of Experimental Design

-

Starting Material: Methyl 3-chloro-2-methylbenzoate is the logical precursor. The methyl group at the 2-position is activated for radical halogenation because it is in the benzylic position.

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice over elemental bromine (Br₂). NBS provides a low, constant concentration of Br₂ throughout the reaction, which is crucial for favoring the radical substitution pathway over competing electrophilic aromatic addition reactions.[5]

-

Radical Initiator: Benzoyl peroxide or azobisisobutyronitrile (AIBN) is used in catalytic amounts to initiate the reaction.[2][3] Upon heating, these initiators decompose to form radicals, which then abstract a hydrogen atom from the benzylic methyl group to start the chain reaction.

-

Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) is traditionally used because it does not react with the radical intermediates.[3]

Experimental Workflow

Caption: Synthesis and purification workflow diagram.

Step-by-Step Methodology

The following protocol is adapted from established procedures.[3]

-

Reaction Setup: To a suspension of Methyl 3-chloro-2-methylbenzoate (1.0 g, 5.42 mmol) in carbon tetrachloride (13.3 mL), add N-bromosuccinimide (1.06 g, 5.96 mmol, 1.1 eq) and benzoyl peroxide (3.5 mg, 0.0108 mmol, 0.002 eq).

-

Initiation: Place the reaction mixture under a nitrogen atmosphere and heat in an oil bath to 90°C.

-

Reaction: Maintain heating with stirring for approximately 3.5 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the starting material is consumed, stop heating and allow the mixture to cool to room temperature.

-

Extraction & Washing: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and a saturated aqueous solution of sodium bicarbonate to quench any remaining acidic byproducts.

-

Drying & Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting product, this compound, is often obtained in high purity (yields up to 100% reported) and may be used directly or purified further by column chromatography if necessary.[3]

Spectroscopic Characterization and Validation

Structural confirmation is paramount. ¹H NMR spectroscopy is the primary method for validating the successful synthesis of the target compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides unambiguous evidence of the benzylic bromination. The disappearance of the methyl singlet from the starting material and the appearance of a new singlet corresponding to the bromomethyl (-CH₂Br) protons are key diagnostic signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source |

| ~7.86 | dd | 1H | Aromatic C-H | [3] |

| ~7.58 | dd | 1H | Aromatic C-H | [3] |

| ~7.32 | t | 1H | Aromatic C-H | [3] |

| ~5.12 | s | 2H | -CH₂ Br | [3] |

| ~4.00 | s | 3H | -OCH₃ | [3] |

(Spectra run in CDCl₃ at 400 MHz)[3]

Reactivity and Synthetic Applications

The synthetic value of this compound stems from the high reactivity of the benzylic bromide group.[6] Benzylic halides are excellent electrophiles for Sₙ2 reactions due to the stabilization of the transition state by the adjacent aromatic ring.

Nucleophilic Substitution

The bromomethyl group readily undergoes substitution with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions), making it an ideal building block for introducing the substituted 3-chloro-2-methoxycarbonylbenzyl moiety into a target molecule.[7][8] This reactivity is fundamental to its use in the synthesis of pharmaceutical intermediates.

Application in Heterocycle Synthesis

This compound is a precursor for synthesizing fused heterocyclic systems. For example, intramolecular cyclization reactions involving the bromomethyl and ester groups can be employed to construct isocoumarin scaffolds, which are prevalent in many biologically active natural products.[9][10][11][12]

Caption: Key synthetic applications of the title compound.

Safety, Handling, and Storage

As with all benzylic bromides, this compound must be handled with care. Benzylic bromides are potent lachrymators and irritants.[7]

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).

-

Precautionary Measures: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][13] Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

Conclusion

This compound is a synthetically powerful and versatile intermediate. Its well-defined synthesis via regioselective radical bromination and the predictable reactivity of its benzylic bromide group make it an asset for constructing complex molecules. For scientists in drug discovery and development, this compound offers a reliable entry point for the elaboration of novel chemical entities, particularly those based on substituted aromatic and heterocyclic scaffolds. Proper understanding of its synthesis, characterization, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

-

Benzyl Bromide Definition - Organic Chemistry Key Term. Fiveable. [Link]

-

Benzyl Bromide. Common Organic Chemistry. [Link]

-

Isocoumarin synthesis. Organic Chemistry Portal. [Link]

-

Benzyl bromide. Wikipedia. [Link]

-

Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. National Center for Biotechnology Information (PMC). [Link]

-

Synthesis of 3‐substituted isocoumarins via CuI‐catalyzed reaction of 2‐bromobenzoates and acyclic‐1,3‐diones. ResearchGate. [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

-

Isocoumarins: Part VIII-Synthesis of methoxy-and benzo-3-methylisocoumarins. Indian Academy of Sciences. [Link]

-

Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade. Beilstein Journal of Organic Chemistry. [Link]

-

CAS No : 188187-03-3 | Product Name : this compound. Pharmaffiliates. [Link]

Sources

- 1. 188187-03-3|this compound|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. METHYL 2-BROMOMETHYL-3-CHLORO-BENZOATE | 188187-03-3 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. fiveable.me [fiveable.me]

- 7. Benzyl Bromide [commonorganicchemistry.com]

- 8. Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isocoumarin synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. BJOC - Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade [beilstein-journals.org]

- 13. fishersci.co.uk [fishersci.co.uk]

A Comprehensive Technical Guide to the Synthesis of Methyl 2-(bromomethyl)-3-chlorobenzoate

This guide provides an in-depth overview of a reliable and efficient two-step synthesis for Methyl 2-(bromomethyl)-3-chlorobenzoate, a key building block in the development of pharmaceutical and agrochemical agents. The narrative focuses on the strategic rationale behind the synthetic route, detailed experimental protocols, and the underlying chemical mechanisms, ensuring both scientific accuracy and practical applicability for researchers and development professionals.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound is most effectively approached via a two-step sequence starting from 2-methyl-3-chlorobenzoic acid. This strategy is predicated on achieving the target structure by first protecting the carboxylic acid functionality via esterification, followed by a selective free-radical bromination of the benzylic methyl group.

The chosen pathway involves:

-

Esterification: Conversion of 2-methyl-3-chlorobenzoic acid to its corresponding methyl ester, Methyl 2-methyl-3-chlorobenzoate. This step prevents unwanted side reactions of the acidic proton during the subsequent bromination.

-

Benzylic Bromination: Selective halogenation of the methyl group on the aromatic ring using N-Bromosuccinimide (NBS) under free-radical conditions. This method, known as the Wohl-Ziegler reaction, is highly specific for allylic and benzylic positions.[1][2]

This approach is superior to alternatives, such as attempting to brominate the acid directly, which could lead to complex mixtures and lower yields due to the deactivating effect of the carboxyl group and potential reactions at the acid site.

Caption: High-level overview of the two-step synthesis pathway.

Step 1: Synthesis of Methyl 2-methyl-3-chlorobenzoate (Precursor)

Principle of Esterification

The first step employs a classic Fischer esterification, an acid-catalyzed equilibrium reaction. Methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side due to its large excess. A strong acid catalyst, typically sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

Detailed Experimental Protocol

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-chlorobenzoic acid (50 g, 0.29 mol).

-

Reagent Addition: Add methanol (250 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (5 mL) with gentle stirring. The addition of acid is exothermic and should be performed with care.

-

Reaction Execution: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in diethyl ether (200 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 100 mL), a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the residual acid, and finally with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: The crude ester is typically of sufficient purity for the next step. If necessary, it can be further purified by vacuum distillation.

Expected Results & Characterization

| Parameter | Value |

| Appearance | Colorless to pale yellow oil |

| Typical Yield | 90-95% |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.4-7.1 (m, 3H, Ar-H), 3.90 (s, 3H, OCH₃), 2.50 (s, 3H, Ar-CH₃) |

Step 2: Benzylic Bromination to Yield the Final Product

Principle & Mechanism: The Wohl-Ziegler Reaction

This crucial step utilizes N-Bromosuccinimide (NBS) for the selective bromination of the benzylic methyl group. NBS is the preferred reagent over elemental bromine (Br₂) because it provides a constant, low concentration of bromine in the reaction medium, which favors radical substitution over electrophilic addition to the aromatic ring.[3][4] The reaction proceeds via a free-radical chain mechanism initiated by heat or light, often with the addition of a radical initiator like azobisisobutyronitrile (AIBN).[1][2][5]

The mechanism involves three key stages:

-

Initiation: The initiator (AIBN) decomposes upon heating to form nitrogen gas and two cyanoisopropyl radicals. These radicals then abstract a bromine atom from NBS or trace Br₂ to generate the bromine radical (Br•) that starts the chain reaction.

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the substrate, forming a resonance-stabilized benzyl radical and HBr.

-

The newly formed HBr reacts with NBS to generate a molecule of Br₂.[4]

-

The benzyl radical then abstracts a bromine atom from the generated Br₂ molecule to form the desired product, this compound, and another bromine radical, which continues the chain.

-

-

Termination: The reaction ceases when radicals combine with each other.

Caption: Free-radical mechanism of the Wohl-Ziegler bromination.

Detailed Experimental Protocol

-

Reaction Setup: In a 500 mL round-bottom flask fitted with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve Methyl 2-methyl-3-chlorobenzoate (46 g, 0.25 mol) in anhydrous carbon tetrachloride (250 mL). Note: Anhydrous conditions are critical to prevent hydrolysis of the product.[2]

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (49 g, 0.275 mol, 1.1 eq) and AIBN (0.82 g, 0.005 mol, 0.02 eq) to the solution.

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. The reaction can be initiated and sustained by irradiation with a 250W incandescent lamp placed near the flask. Reflux for 2-4 hours. The reaction is complete when the dense NBS sinks and is replaced by the less dense succinimide, which floats. Progress can also be monitored by TLC.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide byproduct.

-

Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

-

Purification: The resulting crude oil or semi-solid can be purified by recrystallization from a suitable solvent system, such as diethyl ether/hexane, to yield the final product as a crystalline solid.[6]

Safety and Handling Precautions

| Reagent/Product | Hazard | Precaution |

| Carbon Tetrachloride | Toxic, Carcinogenic, Ozone-depleting | Use in a well-ventilated fume hood. Consider alternative solvents like cyclohexane or acetonitrile. |

| N-Bromosuccinimide (NBS) | Irritant, Moisture-sensitive | Handle with gloves and safety glasses. Store in a cool, dry place.[2] |

| AIBN | Flammable solid, Decomposes upon heating | Store in a refrigerator. Avoid grinding. |

| Product | Lachrymator (tear-inducing), Corrosive | Handle in a fume hood. Wear appropriate PPE.[7] |

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the final product.

| Parameter | Value | Reference |

| Appearance | Colorless to yellow liquid, semi-solid, or solid | [7] |

| Molecular Formula | C₉H₈BrClO₂ | [7][8] |

| Molecular Weight | 263.52 g/mol | [7] |

| Storage | Inert atmosphere, 2-8°C | [7] |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5-7.2 (m, 3H, Ar-H), 4.85 (s, 2H, CH₂Br), 3.95 (s, 3H, OCH₃) | Predicted |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~166 (C=O), ~135-127 (Ar-C), 52.5 (OCH₃), 29.0 (CH₂Br) | Predicted |

Conclusion

The synthesis of this compound is reliably achieved through a robust two-step process involving Fischer esterification of 2-methyl-3-chlorobenzoic acid followed by a selective Wohl-Ziegler benzylic bromination. This methodology provides high yields and a pure product suitable for further use in complex synthetic applications. Careful control of reaction conditions, particularly maintaining an anhydrous environment during bromination, is critical for success. The principles and protocols outlined in this guide provide a solid foundation for the laboratory-scale production of this valuable chemical intermediate.

References

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

-

Wikipedia. Free-radical halogenation. Retrieved from [Link]

-

Wikipedia. N-Bromosuccinimide. Retrieved from [Link]

-

Husna Shahbani. (2022, February 22). Halogenation of Toluene. YouTube. Retrieved from [Link]

-

WikiMili. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]

-

Unknown Source. Halogenation of Toluene in presence of different conditions. YouTube. Retrieved from [Link]

-

Stack Exchange. (2016, September 14). Why do the halogenations of benzene and toluene lead to different products?. Retrieved from [Link]

-

University of Calgary. Ch 11 : Halogenation of alkyl benzenes. Retrieved from [Link]

-

PrepChem.com. Synthesis of Methyl-2-bromomethylbenzoate. Retrieved from [Link]

-

PubChemLite. 2-bromomethyl-3-chloro-benzoic acid methyl ester (C9H8BrClO2). Retrieved from [Link]

Sources

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. This compound | 188187-03-3 [sigmaaldrich.com]

- 8. PubChemLite - 2-bromomethyl-3-chloro-benzoic acid methyl ester (C9H8BrClO2) [pubchemlite.lcsb.uni.lu]

Reactivity of Methyl 2-(bromomethyl)-3-chlorobenzoate

An In-depth Technical Guide to the

Abstract

Methyl 2-(bromomethyl)-3-chlorobenzoate is a bifunctional aromatic compound of significant interest to researchers in synthetic organic chemistry and drug development. Its structure incorporates two distinct and orthogonally reactive electrophilic sites: a highly reactive benzylic bromide and a less reactive aryl chloride. This duality allows for selective and sequential functionalization, making it a valuable scaffold for constructing complex molecular architectures. This guide provides a comprehensive analysis of the synthesis and reactivity of this intermediate, detailing key transformations such as nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and intramolecular cyclizations. By explaining the causality behind experimental choices and providing field-proven protocols, this document serves as a practical resource for scientists aiming to leverage this versatile building block in their research and development programs.

Introduction and Physicochemical Profile

This compound is a substituted benzoate ester featuring a halogenated aromatic core. The strategic placement of the bromomethyl, chloro, and methyl ester groups dictates its unique reactivity profile. The benzylic bromide (-CH₂Br) is the primary site for nucleophilic attack and a range of coupling reactions due to the stabilization of the transition state by the adjacent aromatic ring.[1] The aryl chloride (-Cl) is a more robust handle, typically requiring palladium catalysis for activation, thereby enabling a stepwise approach to molecular elaboration. The electron-withdrawing nature of the chloro and methyl ester substituents influences the electron density of the benzene ring and the acidity of the benzylic protons.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 188187-03-3[2][3] |

| Molecular Formula | C₉H₈BrClO₂[2] |

| Molecular Weight | 263.52 g/mol [2] |

| Appearance | Colorless to Yellow Liquid or Semi-Solid[2] |

| InChI Key | BZXFVKQUKUJTIM-UHFFFAOYSA-N[2] |

| Storage Conditions | Inert atmosphere, 2-8°C[2] |

Synthesis: Radical-Mediated Benzylic Bromination

The most direct and industrially relevant synthesis of this compound involves the selective radical bromination of the corresponding precursor, methyl 3-chloro-2-methylbenzoate. This reaction, often a variant of the Wohl-Ziegler reaction, leverages N-Bromosuccinimide (NBS) as a source of a low, steady concentration of bromine radicals, which preferentially abstract the weaker benzylic C-H bonds over stronger aromatic or alkyl C-H bonds.[4]

Mechanism Insight: The reaction proceeds via a classic radical chain mechanism.[5]

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), undergoes thermal decomposition to generate radicals. These radicals then react with NBS to produce a bromine radical (Br•).

-

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with molecular bromine (Br₂), generated from the reaction of HBr with NBS, to form the final product and another bromine radical, which continues the chain.[1][5]

-

Termination: The reaction ceases when two radicals combine.

The use of NBS is critical for selectivity. It maintains a very low concentration of Br₂ in the reaction mixture, which disfavors competing ionic side reactions like electrophilic aromatic bromination.[4]

Caption: Workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from analogous procedures for benzylic bromination.[6][7]

-

Materials:

-

Methyl 3-chloro-2-methylbenzoate (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.1 - 1.2 equiv)

-

Azobisisobutyronitrile (AIBN) (0.05 - 0.1 equiv)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

-

Procedure:

-

To a dry round-bottom flask, add methyl 3-chloro-2-methylbenzoate, NBS, AIBN, and carbon tetrachloride.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux (approx. 77-80°C for CCl₄) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the solid succinimide and wash it with a small amount of cold solvent.

-

Combine the filtrates and wash with water and brine to remove any remaining impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the product via column chromatography or recrystallization if necessary.

-

Core Reactivity: The Benzylic Bromide Handle

The C(sp³)-Br bond is the most labile site in the molecule, making it the focal point for a host of transformations.

Nucleophilic Substitution (Sₙ2)

The benzylic position is highly activated towards Sₙ2 reactions.[1] This is because the carbon is primary (sterically unhindered) and the transition state is stabilized by the adjacent π-system of the benzene ring.[1] This high reactivity allows for the facile introduction of a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions, under mild conditions.[8][9]

Application Focus: Synthesis of Isoindolinones A powerful application of this reactivity is the synthesis of isoindolinones, a privileged scaffold in medicinal chemistry.[10] The reaction proceeds via an initial Sₙ2 displacement of the bromide by an amine, followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon of the methyl ester, eliminating methanol.

Caption: Mechanism for isoindolinone formation.

Experimental Protocol: Synthesis of a 2-substituted Isoindolinone

This is a generalized protocol based on known methods for isoindolinone synthesis.[10][11]

-

Materials:

-

This compound (1.0 equiv)

-

Primary amine (e.g., benzylamine) (1.1 equiv)

-

A non-nucleophilic base (e.g., triethylamine, Et₃N) (1.2 equiv)

-

Aprotic solvent (e.g., Dimethylformamide, DMF or Acetonitrile, ACN)

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the primary amine and triethylamine in the chosen solvent in a round-bottom flask.

-

Add a solution of this compound in the same solvent dropwise at room temperature.

-

Stir the reaction mixture for 8-16 hours. The initial Sₙ2 reaction is typically complete within this timeframe.

-

Heat the reaction mixture to 80-100°C to facilitate the intramolecular cyclization. Monitor by TLC or LC-MS until the intermediate is consumed.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water, dilute HCl (to remove excess amine and base), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting isoindolinone by column chromatography on silica gel.

-

Palladium-Catalyzed Suzuki-Miyaura Coupling

While less common than couplings with aryl halides, benzylic bromides can effectively participate in Suzuki-Miyaura cross-coupling reactions to form diarylmethane structures.[12][13] This reaction forges a C(sp³)-C(sp²) bond, a valuable connection in many pharmaceutical compounds.

Mechanism Insight: The catalytic cycle for benzylic coupling is analogous to the standard Suzuki cycle. It involves oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the diarylmethane product and regenerate the Pd(0) catalyst. The choice of a suitable phosphine ligand is crucial to promote the oxidative addition step and prevent side reactions like β-hydride elimination.

Caption: The catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of the Benzylic Bromide

This protocol is adapted from procedures for coupling benzylic halides.[12][13][14]

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

-

Phosphine ligand (e.g., JohnPhos, SPhos, 4-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

-

Anhydrous solvent (e.g., DMF, Dioxane/Water mixture)

-

Schlenk tube or microwave vial

-

-

Procedure (Microwave Conditions):

-

To a microwave vial, add the benzylic bromide, arylboronic acid, palladium catalyst, ligand, and base.

-

Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Seal the vial and place it in the microwave reactor. Heat to the optimized temperature (e.g., 120-150°C) for 15-60 minutes.[13]

-

After the reaction, cool the vial to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by flash chromatography.

-

Reactivity at the Aryl Chloride Position

The C(sp²)-Cl bond is significantly less reactive than the C(sp³)-Br bond. This allows for selective reactions at the benzylic position while leaving the aryl chloride untouched. However, under more forcing conditions or with specialized catalyst systems, the aryl chloride can be engaged in cross-coupling reactions.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15] Coupling of aryl chlorides is challenging due to the strength of the C-Cl bond, often requiring higher temperatures and more electron-rich, bulky phosphine ligands to facilitate the slow oxidative addition step.[16][17]

Mechanism Insight: The reaction can proceed via a copper-co-catalyzed or a copper-free pathway.[18] In the copper-free variant, the cycle involves:

-

Oxidative addition of the aryl chloride to a Pd(0) complex.

-

Deprotonation of the terminal alkyne by the base.

-

Reaction of the resulting acetylide with the Pd(II) complex.

-

Reductive elimination to form the aryl-alkyne product and regenerate the Pd(0) catalyst.[16][18]

Caption: The catalytic cycle for copper-free Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of the Aryl Chloride

This protocol is based on modern methods for coupling challenging aryl chlorides.[16][18]

-

Materials:

-

Substrate (e.g., the product from a previous reaction at the benzylic site) (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Palladium pre-catalyst (e.g., (AllylPdCl)₂, 2-5 mol%)

-

Bulky phosphine ligand (e.g., P(t-Bu)₃, XPhos, 4-10 mol%)

-

Base (e.g., Cs₂CO₃, K₂CO₃, 2.0 equiv)

-

Anhydrous, polar aprotic solvent (e.g., DMF, DMAc)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the aryl chloride substrate, base, palladium pre-catalyst, and ligand.

-

Add the anhydrous solvent, followed by the terminal alkyne.

-

Seal the tube and heat the reaction mixture to a high temperature (e.g., 80-120°C) with vigorous stirring.

-

Monitor the reaction by LC-MS. Due to the unreactive nature of the aryl chloride, reactions may require 12-24 hours.

-

Upon completion, cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium black.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the coupled product by column chromatography.

-

Strategic Synthesis: Exploiting Orthogonal Reactivity

The significant difference in reactivity between the benzylic bromide and the aryl chloride is a key strategic advantage. It allows for a planned, sequential functionalization of the molecule. A mild nucleophilic substitution can be performed first, followed by a more forcing palladium-catalyzed cross-coupling at the aryl chloride position. This orthogonal approach minimizes side reactions and allows for the controlled assembly of highly complex and diverse molecular libraries from a single starting material.

Caption: A logical workflow for stepwise molecular elaboration.

Application in Drug Development: An Analogous Case Study

The utility of this class of compounds is exemplified by the industrial synthesis of Lenalidomide, a crucial immunomodulatory drug. A key intermediate in its synthesis is methyl 2-(bromomethyl)-3-nitrobenzoate, a close structural analog of the title compound.[6][7] In the synthesis, this intermediate is coupled with 3-aminopiperidine-2,6-dione hydrochloride.[6] The reaction proceeds via nucleophilic attack of the amine on the highly reactive benzylic bromide, leading to the formation of an isoindolinone core after cyclization.[6][19] This industrial precedent underscores the value of the 2-(bromomethyl)benzoate scaffold as a robust and reliable building block for accessing complex, biologically active heterocyclic systems.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is classified as a hazardous substance, causing skin corrosion and eye damage.[2] As with many benzylic bromides, it is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry place under an inert atmosphere to prevent degradation.[2]

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its value lies in the predictable and differential reactivity of its two electrophilic centers. The highly activated benzylic bromide provides a reliable entry point for nucleophilic substitutions and certain cross-coupling reactions, while the more stable aryl chloride offers a secondary site for functionalization under more demanding conditions. This orthogonal reactivity, combined with its utility in forming medicinally relevant scaffolds like isoindolinones, makes it an indispensable tool for researchers and scientists in the field of drug discovery and development.

References

- Benchchem. (n.d.). Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions.

- Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters.

- Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.

- Kabalka, G. W., et al. (2010). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH Public Access.

-

Kumar, D., et al. (2019). Convenient and efficient synthesis of novel 11H-benzo[20][21][12][13]thiazino[3,4-a]isoindol-11-ones derived from 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones. PMC - NIH. Available from:

- Pearson, R. E., & Martin, J. C. (1963). Mechanisms of Benzylic Bromination. Journal of the American Chemical Society.

- Royal Society of Chemistry. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC - NIH.

- ResearchGate. (n.d.). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.

- Chemistry Steps. (n.d.). Benzylic Bromination.

- University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.

- ResearchGate. (n.d.). A Versatile Catalyst for the Sonogashira Coupling of Aryl Chlorides.

- Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society.

- ACS Publications. (2022). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach.

- Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones.

- Dakenchem. (n.d.). Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications.

- Google Patents. (2019). US10392364B2 - Process for synthesis of lenalidomide.

- ChemicalBook. (n.d.). Methyl 2-bromomethyl-3-nitrobenzoate.

- Chauhan, P., et al. (2018). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. PubMed Central.

- PrepChem.com. (n.d.). Synthesis of Methyl-2-bromomethylbenzoate.

- Home Sunshine Pharma. (n.d.). Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1.

- Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction.

- Wikipedia. (n.d.). Nucleophilic substitution.

- Sigma-Aldrich. (n.d.). This compound.

- BLD Pharm. (n.d.). 188187-03-3|this compound.

Sources

- 1. theses.gla.ac.uk [theses.gla.ac.uk]

- 2. This compound | 188187-03-3 [sigmaaldrich.com]

- 3. 188187-03-3|this compound|BLD Pharm [bldpharm.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 6. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 7. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 10. Isoindolinone synthesis [organic-chemistry.org]

- 11. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. books.rsc.org [books.rsc.org]

- 19. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 20. Convenient and efficient synthesis of novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones derived from 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of Methyl 2-(bromomethyl)-3-chlorobenzoate: A Predictive Guide

Introduction

Methyl 2-(bromomethyl)-3-chlorobenzoate is a substituted aromatic compound with potential applications as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. Its trifunctional nature, featuring an ester, a benzylic bromide, and a chloro-substituent on the aromatic ring, offers multiple reaction sites for molecular elaboration. Accurate structural confirmation of this molecule is paramount for its effective use in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This technical guide provides a detailed predictive analysis of the key spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific compound, this guide will focus on the theoretically expected spectroscopic characteristics. These predictions are grounded in the fundamental principles of each analytical technique and supported by data from structurally related compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in identifying and characterizing this compound.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound dictates its unique spectroscopic fingerprint. The arrangement of substituents on the benzene ring and the nature of the functional groups will give rise to characteristic signals in its NMR, IR, and MS spectra.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, and the methyl ester protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (H-6) | 7.8 - 8.0 | Doublet (d) | 1H |

| Aromatic (H-4) | 7.5 - 7.7 | Doublet (d) | 1H |

| Aromatic (H-5) | 7.3 - 7.5 | Triplet (t) | 1H |

| Bromomethyl (-CH₂Br) | 4.8 - 5.0 | Singlet (s) | 2H |

| Methyl Ester (-OCH₃) | 3.9 - 4.1 | Singlet (s) | 3H |

-

Aromatic Protons: The three aromatic protons will appear in the downfield region of the spectrum due to the deshielding effect of the benzene ring. Their precise chemical shifts and coupling patterns will be influenced by the surrounding electron-withdrawing groups (ester, chloro, and bromomethyl). H-6 is expected to be the most downfield due to its proximity to the ester group.

-

Bromomethyl Protons: The benzylic protons of the -CH₂Br group are expected to appear as a singlet, as there are no adjacent protons to couple with. The electronegative bromine atom will cause a significant downfield shift.

-

Methyl Ester Protons: The protons of the methyl ester group (-OCH₃) will also appear as a sharp singlet, shifted downfield due to the adjacent oxygen atom.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 168 |

| Aromatic (C-Cl) | 133 - 136 |

| Aromatic (C-CH₂Br) | 138 - 141 |

| Aromatic (C-COOCH₃) | 130 - 133 |

| Aromatic (CH) | 125 - 132 |

| Methyl Ester (-OCH₃) | 52 - 54 |

| Bromomethyl (-CH₂Br) | 30 - 35 |

-

Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts based on their substituents. The carbons directly attached to the chloro, bromomethyl, and ester groups will be readily identifiable.

-

Aliphatic Carbons: The methyl ester carbon and the benzylic carbon will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| C=O (Ester) | 1720 - 1740 | Strong, sharp absorption |

| C-O (Ester) | 1250 - 1300 | Strong absorption |

| C-H (Aromatic) | 3000 - 3100 | Medium to weak absorptions |

| C-H (Aliphatic) | 2850 - 3000 | Medium to weak absorptions |

| C=C (Aromatic) | 1450 - 1600 | Multiple medium to weak bands |

| C-Cl | 750 - 850 | Strong absorption |

| C-Br | 500 - 600 | Medium to strong absorption |

The IR spectrum will be dominated by a strong, sharp peak corresponding to the C=O stretch of the ester group. The presence of the aromatic ring will be indicated by C-H and C=C stretching vibrations. The C-Cl and C-Br stretching vibrations will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: The expected nominal molecular weight of this compound (C₉H₈BrClO₂) is 262 g/mol . Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster. The most abundant peaks in this cluster will be at m/z 262 (for C₉H₈⁷⁹Br³⁵ClO₂) and 264 (for C₉H₈⁸¹Br³⁵ClO₂ and C₉H₈⁷⁹Br³⁷ClO₂), with a smaller peak at m/z 266 (for C₉H₈⁸¹Br³⁷ClO₂).

-

Predicted Fragmentation Pathway:

Caption: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pathway.

Key fragmentation pathways are expected to involve the loss of the methoxy group (-OCH₃), the bromine atom (-Br), and the entire bromomethyl group (-CH₂Br), leading to fragment ions that can help to confirm the structure.

Experimental Protocols: A General Approach

While specific instrument parameters will vary, the following provides a general workflow for the spectroscopic analysis of this compound.

NMR Sample Preparation and Acquisition

-

Dissolution: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: As the compound is likely a solid or high-boiling liquid, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a thin film on a salt plate (e.g., NaCl or KBr).

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Acquire the mass spectrum and analyze the molecular ion peak and the fragmentation pattern.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted NMR, IR, and MS data serve as a valuable reference for scientists engaged in the synthesis and characterization of this compound. While experimental verification is essential, this predictive analysis offers a solid foundation for the structural elucidation and purity assessment of this important chemical intermediate.

References

Note: As no direct experimental data was found for the target compound, this reference list includes sources for spectroscopic data of structurally related molecules that can be used for comparative purposes.

-

National Institute of Standards and Technology. Methyl-2-bromobenzoate. NIST Chemistry WebBook. [Link]

-

PubChem. Methyl 2-bromobenzoate. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting Information for an article. [Link] (This source provides spectroscopic data for various substituted methyl benzoates).

A Technical Guide to the Solubility of Methyl 2-(bromomethyl)-3-chlorobenzoate in Organic Solvents

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of Methyl 2-(bromomethyl)-3-chlorobenzoate in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, provides a detailed experimental protocol for its determination, and discusses the practical implications of the resulting data.

Introduction: The Significance of Solubility in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a reactive bromomethyl group, a chlorinated benzene ring, and a methyl ester, makes it a versatile building block in the creation of complex molecules. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the efficient formulation of active pharmaceutical ingredients (APIs). Inadequate solubility can lead to challenges in reaction kinetics, product isolation, and bioavailability, making its early characterization a critical step in the drug development pipeline.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which refers to the polarity of the solute and the solvent. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[1][2][3] This is a result of the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Molecular Structure Analysis of this compound:

-

Polar Functional Groups: The methyl ester (-COOCH₃) group is polar. The carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds also introduce polarity due to the electronegativity difference between the halogen atoms and carbon.

-

Nonpolar Moiety: The benzene ring is a nonpolar, aromatic structure.

The overall polarity of this compound is a composite of these features. It is expected to be a relatively nonpolar molecule with some capacity to interact with moderately polar solvents. Therefore, it is predicted to have limited solubility in highly polar solvents like water and better solubility in organic solvents of low to intermediate polarity.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of publicly available solubility data for this compound, a reliable experimental method is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.[4]

Materials and Equipment

-

Solute: High-purity this compound.

-

Solvents: A range of organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol).

-

Apparatus:

-

Analytical balance (±0.1 mg)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient time (typically 24-72 hours). The equilibration time should be determined by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Predicted Solubility Profile and Data Presentation

While experimental data is pending, a predicted solubility profile can be established based on the principles of solvent polarity.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index | Predicted Solubility |

| n-Hexane | 0.1 | Low |

| Toluene | 2.4 | Moderate to High |

| Dichloromethane | 3.1 | High |

| Diethyl Ether | 2.8 | Moderate to High |

| Ethyl Acetate | 4.4 | Moderate |

| Acetone | 5.1 | Moderate |

| Ethanol | 4.3 | Low to Moderate |

| Methanol | 5.1 | Low to Moderate |

| Water | 10.2 | Very Low / Insoluble |

Note: This table presents predicted solubility trends. Experimental verification is required for accurate quantitative data.

Interpretation and Application of Solubility Data

The experimentally determined solubility data has significant practical implications in a research and development setting.

Caption: Application of solubility data in drug development.

-

Process Chemistry: Solubility data guides the selection of appropriate solvents for chemical reactions, ensuring that reactants are in the same phase to facilitate efficient reaction kinetics.

-

Purification: Knowledge of solubility in different solvents is critical for developing effective crystallization and chromatography-based purification methods. A solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal for recrystallization.

-

Formulation Development: For a drug to be effective, it must be soluble in a suitable delivery vehicle. Solubility studies are foundational for developing formulations (e.g., oral solutions, injectables) that can deliver the required therapeutic dose.

Safety and Handling Precautions

This compound and many organic solvents pose health risks. It is imperative to handle these chemicals with appropriate safety measures in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat at all times.[5][6][7][8]

-

Handling: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes.[5][6] In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion